An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Di(1H-imidazol-1-yl)benzene
An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Di(1H-imidazol-1-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Di(1H-imidazol-1-yl)benzene, a symmetrically substituted aromatic compound, has emerged as a significant molecular building block in the fields of coordination chemistry, materials science, and medicinal chemistry. Its rigid phenylene linker and two terminal imidazole moieties make it an excellent bitopic ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.[1][2] The nitrogen atoms in the imidazole rings provide versatile coordination sites for a variety of metal ions.[1] Furthermore, the imidazole motif is a well-known pharmacophore, and derivatives of 1,4-di(1H-imidazol-1-yl)benzene have been explored for their potential biological activities.[3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this important compound, offering field-proven insights and self-validating protocols for researchers.
Synthesis of 1,4-Di(1H-imidazol-1-yl)benzene
The synthesis of 1,4-di(1H-imidazol-1-yl)benzene is most effectively achieved through a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation. This method facilitates the formation of the C-N bond between the benzene ring and the imidazole nitrogen. The choice of a copper catalyst is crucial, as it has proven to be efficient for the N-arylation of imidazoles.[4]
Reaction Rationale and Optimization
The core of this synthesis involves the coupling of a 1,4-dihalobenzene with two equivalents of imidazole. 1,4-diiodobenzene is often the preferred starting material over dibromo- or dichloro- derivatives due to the higher reactivity of the C-I bond in the catalytic cycle. A copper(I) source, such as copper(I) iodide (CuI), is a common and effective catalyst. The reaction requires a base to deprotonate the imidazole, thereby activating it as a nucleophile. An inorganic base like potassium carbonate (K₂CO₃) is typically used. A high-boiling polar aprotic solvent, such as dimethylformamide (DMF), is suitable for this reaction as it can dissolve the reactants and withstand the elevated temperatures often required for Ullmann-type couplings.
The following diagram illustrates the general workflow for the synthesis of 1,4-di(1H-imidazol-1-yl)benzene.
Figure 1: Synthesis workflow for 1,4-di(1H-imidazol-1-yl)benzene.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 1,4-di(1H-imidazol-1-yl)benzene via a copper-catalyzed Ullmann condensation.
Materials:
-
1,4-Diiodobenzene
-
Imidazole
-
Copper(I) iodide (CuI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Deionized water
-
Ethanol
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diiodobenzene (1.0 eq), imidazole (2.2 eq), copper(I) iodide (0.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.
-
Further wash the crude product with a small amount of cold ethanol to remove any unreacted imidazole.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield pure 1,4-di(1H-imidazol-1-yl)benzene as a solid.
Characterization of 1,4-Di(1H-imidazol-1-yl)benzene
Thorough characterization is essential to confirm the identity and purity of the synthesized 1,4-di(1H-imidazol-1-yl)benzene. The following techniques are commonly employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum of 1,4-di(1H-imidazol-1-yl)benzene is expected to show distinct signals for the protons on the benzene and imidazole rings. Due to the symmetry of the molecule, the four protons on the benzene ring will appear as a singlet. The three protons on each of the two equivalent imidazole rings will give rise to three distinct signals.
-
¹³C NMR: The carbon NMR spectrum will also reflect the symmetry of the molecule. The benzene ring will show two signals: one for the two carbons attached to the imidazole rings and one for the other four carbons. The imidazole rings will exhibit three distinct signals for their carbon atoms.
| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |
| Benzene Protons: ~7.5-7.8 ppm (singlet, 4H) | Benzene Carbons (C-N): ~135-140 ppm |
| Imidazole Proton (C2-H): ~8.0-8.3 ppm (singlet, 2H) | Benzene Carbons (C-H): ~120-125 ppm |
| Imidazole Protons (C4-H, C5-H): ~7.2-7.6 ppm (two separate signals, 2H each) | Imidazole Carbon (C2): ~138-142 ppm |
| Imidazole Carbons (C4, C5): ~118-130 ppm |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1,4-di(1H-imidazol-1-yl)benzene is expected to show the following characteristic absorption bands:
-
Aromatic C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.
-
C=C and C=N stretching: The stretching vibrations of the C=C bonds in the benzene ring and the C=N and C=C bonds in the imidazole rings will appear in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H in-plane and out-of-plane bending: These vibrations give rise to characteristic bands in the fingerprint region (below 1400 cm⁻¹).
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch (Imidazole) | ~1650 - 1580 |
| Aromatic C=C Stretch | ~1600 - 1450 |
| C-N Stretch | ~1350 - 1250 |
| Aromatic C-H Out-of-Plane Bend | ~850 - 800 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula. For 1,4-di(1H-imidazol-1-yl)benzene (C₁₂H₁₀N₄), the expected molecular weight is approximately 210.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 210.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure and information about the packing of molecules in the solid state. While obtaining single crystals of the final product can be challenging, analysis of related structures, such as the dinitrate salt of the protonated form, reveals key intermolecular interactions.[5] In the solid state, 1,4-di(1H-imidazol-1-yl)benzene molecules are likely to exhibit π-π stacking interactions between the benzene and/or imidazole rings of adjacent molecules.[5] Weak C-H···N hydrogen bonds may also be present, contributing to the overall stability of the crystal lattice.[5]
Summary of Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₄ |
| Molecular Weight | 210.24 g/mol [6] |
| Appearance | White to off-white solid[6] |
| Melting Point | 215-219 °C[6] |
| CAS Number | 25372-07-0[6] |
Conclusion
This technical guide has outlined a reliable and reproducible approach for the synthesis of 1,4-di(1H-imidazol-1-yl)benzene via a copper-catalyzed Ullmann condensation. The detailed characterization protocols, including NMR, FT-IR, mass spectrometry, and X-ray crystallography, provide a comprehensive framework for verifying the structure and purity of the final product. The insights into the rationale behind the experimental choices and the expected analytical data are intended to empower researchers in their efforts to synthesize and utilize this versatile molecular building block for a wide range of applications in chemistry and materials science.
References
- Crystal Structure of 1,4-bis(1H-imidazol-3-ium-1-yl)benzene dinitrate, C12H12N4. (2024). Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 783-786.
- Entangled Coordination Frameworks with 1,4-Di(1H-imidazol-4-yl)benzene. (2011). Crystal Growth & Design, 11(4), 1098-1105.
- Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2022).
- The crystal structure of 1,4-bis(1H-imidazol-3-ium-1-yl)benzene dinitrate, C12H12N4. (2024).
- Redox and Spin States Series of an Organometallic Heme Analogue Based on a Non-Innocent NHC/N-Donor Hybrid Macrocycle. (2016). Inorganic Chemistry, 55(1), 269-284.
-
1,4-Phenylenebis(methylene))di(1H-imidazole). PubChem. Retrieved from [Link]
- Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. (2020). Dalton Transactions, 49(3), 819-827.
- Cu(II)-Based Coordination Polymers Containing 1,4-Bis(1H-imidazol-1-yl)benzene and Monovalent Fluorinated Anions. (2024). Crystal Growth & Design.
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2005). The Journal of Organic Chemistry, 70(14), 5467-5473.
-
FT-IR spectrum of 1,4-di(1H-tetrazol-5-yl)benzene. ResearchGate. Retrieved from [Link]
- Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. (2016). Dalton Transactions, 45(34), 13293-13310.
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Retrieved from [Link]
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2020).
- Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (1976). The Journal of Organic Chemistry, 41(10), 1835-1840.
-
Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. (2016). PubMed. Retrieved from [Link]
- A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. (2005). The Journal of Organic Chemistry, 70(26), 10875-10878.
-
Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. Retrieved from [Link]
- Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as. (2021). Molecules, 26(16), 4718.
